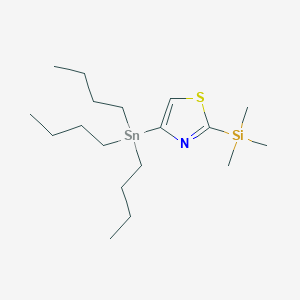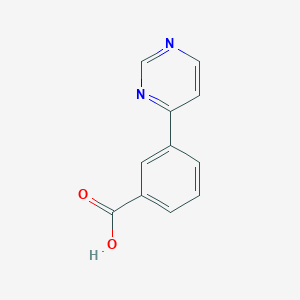
Chlorure de quinoxaline-6-sulfonyle
Vue d'ensemble
Description
Quinoxaline-6-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClN2O2S and its molecular weight is 228.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoxaline-6-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxaline-6-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chlorure de quinoxaline-6-sulfonyle : Analyse complète des applications de recherche scientifique : Les dérivés de la quinoxaline sont une classe de composés hétérocycliques azotés qui ont suscité un intérêt considérable dans divers domaines scientifiques en raison de leurs activités biologiques variées. Le this compound, en particulier, possède des propriétés chimiques uniques qui en font un composé précieux dans les applications de recherche. Voici une analyse détaillée de six applications distinctes :
Synthèse pharmaceutique
Les dérivés de la quinoxaline sont connus pour leurs effets pharmacologiques, notamment leurs propriétés antifongiques, antibactériennes, antivirales et antimicrobiennes . Le groupe sulfonyle-chlorure dans le this compound peut agir comme un centre électrophile, permettant des réactions de substitution nucléophile qui sont fondamentales dans la synthèse de divers agents thérapeutiques .
Catalyse
La réactivité du composé due au groupe sulfonyle-chlorure en fait un candidat pour une utilisation en catalyse. Il peut être utilisé dans la préparation d’autres dérivés de la quinoxaline à l’aide d’engrais catalytiques hétérogènes à base de phosphate .
Développement d’antibiotiques
Les quinoxalines font partie de la structure de plusieurs antibiotiques actuellement sur le marché, tels que l’olaquindox et le carbadox . Le this compound pourrait potentiellement être utilisé dans la synthèse ou la modification de ces médicaments.
Chimie verte
La synthèse de dérivés de la quinoxaline peut être réalisée en adoptant les principes de la chimie verte . Le this compound pourrait être utilisé dans des voies de synthèse écologiques en raison de sa réactivité.
Recherche sur les composés bioactifs
La recherche sur les composés bioactifs implique souvent des dérivés de la quinoxaline en raison de leur importance biologique . Le this compound pourrait être utilisé comme précurseur ou intermédiaire dans la synthèse de molécules bioactives.
Mécanisme D'action
Target of Action
Quinoxaline-6-sulfonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The primary targets of quinoxaline derivatives are numerous, as they have been found to act against many targets, receptors, or microorganisms . .
Mode of Action
It is known that quinoxaline derivatives interact with their targets to exert their effects
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways due to their broad range of biomedical activities
Result of Action
Quinoxaline derivatives are known to have a wide range of effects at the molecular and cellular level due to their broad spectrum of biomedical activities .
Safety and Hazards
Orientations Futures
Quinoxaline and its derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Therefore, the therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework . This suggests that quinoxaline-linked sulfonamide hybrids are capable of being established as lead compounds; modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .
Analyse Biochimique
Biochemical Properties
Quinoxaline-6-sulfonyl chloride plays a crucial role in biochemical reactions, particularly due to its ability to interact with a wide range of enzymes, proteins, and other biomolecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. For instance, quinoxaline-6-sulfonyl chloride has been shown to inhibit certain enzymes by forming stable sulfonamide linkages, thereby altering their catalytic functions . This compound also interacts with proteins involved in signal transduction pathways, potentially affecting cellular communication and response mechanisms.
Cellular Effects
The effects of quinoxaline-6-sulfonyl chloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Quinoxaline-6-sulfonyl chloride has been observed to induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux. These cellular effects highlight the potential of quinoxaline-6-sulfonyl chloride as a tool for studying cellular processes and as a candidate for therapeutic development.
Molecular Mechanism
At the molecular level, quinoxaline-6-sulfonyl chloride exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzymes and proteins via the reactive sulfonyl chloride group. This modification can result in enzyme inhibition or activation, depending on the specific target and context . Quinoxaline-6-sulfonyl chloride can also bind to DNA and RNA, affecting gene expression and transcriptional regulation. These molecular interactions underscore the compound’s potential to modulate biological pathways and its utility in biochemical research.
Temporal Effects in Laboratory Settings
The stability and effects of quinoxaline-6-sulfonyl chloride over time in laboratory settings are critical for its application in research and therapeutic contexts. This compound is relatively stable under standard laboratory conditions but can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives . Long-term studies have shown that quinoxaline-6-sulfonyl chloride can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of quinoxaline-6-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, quinoxaline-6-sulfonyl chloride can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Quinoxaline-6-sulfonyl chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, quinoxaline-6-sulfonyl chloride can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby altering the levels of critical metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of quinoxaline-6-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of quinoxaline-6-sulfonyl chloride within tissues is influenced by its chemical properties, including its solubility and reactivity, which determine its ability to penetrate biological membranes and reach target sites.
Subcellular Localization
Quinoxaline-6-sulfonyl chloride exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or binding interactions with targeting signals . The subcellular localization of quinoxaline-6-sulfonyl chloride can influence its ability to modulate cellular processes and interact with specific biomolecules, thereby determining its overall biological effects.
Propriétés
IUPAC Name |
quinoxaline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUMOHGAJQHAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624792 | |
| Record name | Quinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692737-70-5 | |
| Record name | Quinoxaline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)







![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)





